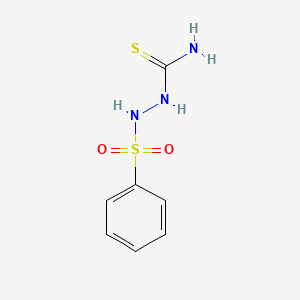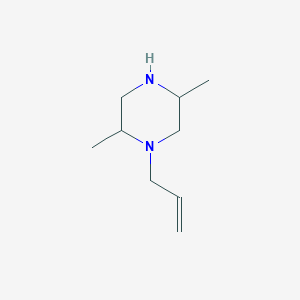![molecular formula C18H20N4O3S B1228087 N-[1-(1H-benzimidazol-2-yl)ethyl]-3-(dimethylsulfamoyl)benzamide](/img/structure/B1228087.png)
N-[1-(1H-benzimidazol-2-yl)ethyl]-3-(dimethylsulfamoyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(1H-benzimidazol-2-yl)ethyl]-3-(dimethylsulfamoyl)benzamide is a sulfonamide.
Scientific Research Applications
Antimicrobial and Antioxidant Activities
Compounds derived from benzimidazole, including those similar to N-[1-(1H-benzimidazol-2-yl)ethyl]-3-(dimethylsulfamoyl)benzamide, have been studied for their antimicrobial and antioxidant activities. Research has shown that incorporating a heterocyclic ring at the second position of the benzimidazole ring can produce compounds with potent biological activity, exhibiting significant antimicrobial activity against various microorganisms and notable antioxidant properties (Sindhe et al., 2016).
Electrophysiological Activity
In the field of cardiac electrophysiology, N-substituted benzimidazole derivatives have been synthesized and evaluated for their cardiac electrophysiological activity. Some compounds in this class have shown potency comparable to established class III agents in in vitro assays, indicating potential applications in treating arrhythmias (Morgan et al., 1990).
Supramolecular Reagents
Benzimidazole derivatives have been utilized in the synthesis of supramolecular reagents. These reagents are capable of forming binary and ternary cocrystals, demonstrating the ability to coexist within a crystalline lattice with suitable partners. This indicates their potential as versatile tools in the field of crystal engineering and supramolecular chemistry (Aakeröy et al., 2005).
Molecular Docking Studies and Synthesis
Benzimidazole derivatives have also been the subject of molecular docking studies to define their interaction with microbial proteins. This approach aids in understanding the molecular basis of their antimicrobial activity and guides the design of more effective antimicrobial agents (Sethi et al., 2016).
Anti-Inflammatory Activity
Research has also explored the anti-inflammatory properties of benzimidazole derivatives. Studies have shown that certain synthesized benzimidazole compounds exhibit significant anti-inflammatory activity, potentially offering new avenues for the development of anti-inflammatory drugs (Bhor & Sable, 2022).
Versatile Synthesis Routes
The benzimidazole moiety has been employed in the development of various synthetic routes for the production of novel chemical compounds. This includes the synthesis of pyrimido[1,6-a]benzimidazoles and related heterocycles, showcasing the versatility of benzimidazole in synthetic chemistry (Meziane et al., 1998).
Coordination Chemistry
Benzimidazole-based compounds have been used in coordination chemistry, forming complexes with various metals. This application is particularly relevant in the field of inorganic chemistry and material science, where such complexes can have unique properties and applications (Angulo-Cornejo et al., 2000).
properties
Product Name |
N-[1-(1H-benzimidazol-2-yl)ethyl]-3-(dimethylsulfamoyl)benzamide |
|---|---|
Molecular Formula |
C18H20N4O3S |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
N-[1-(1H-benzimidazol-2-yl)ethyl]-3-(dimethylsulfamoyl)benzamide |
InChI |
InChI=1S/C18H20N4O3S/c1-12(17-20-15-9-4-5-10-16(15)21-17)19-18(23)13-7-6-8-14(11-13)26(24,25)22(2)3/h4-12H,1-3H3,(H,19,23)(H,20,21) |
InChI Key |
MDHGRLQRUCJZPE-UHFFFAOYSA-N |
SMILES |
CC(C1=NC2=CC=CC=C2N1)NC(=O)C3=CC(=CC=C3)S(=O)(=O)N(C)C |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1)NC(=O)C3=CC(=CC=C3)S(=O)(=O)N(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Amino-4-(1-cyclohex-2-enyl)-3-thiophen-2-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1228009.png)
![N-[1-(phenylmethyl)-4-piperidinyl]-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B1228012.png)

![4-bromo-N-[(2,8-dimethyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indol-5-yl)-sulfanylidenemethyl]benzamide](/img/structure/B1228016.png)

![2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethanesulfonate](/img/structure/B1228018.png)
![1-[2-(4-Methoxyphenyl)-4-[oxo(1-pyrrolidinyl)methyl]-3-thiazolidinyl]-1-propanone](/img/structure/B1228019.png)
![2-[Bis(2-hydroxyethyl)amino]ethanesulfonate](/img/structure/B1228020.png)
![2-[3-(5-Mercapto-[1,3,4]thiadiazol-2-YL)-ureido]-N-methyl-3-phenyl-propionamide](/img/structure/B1228023.png)
![N-[12-benzyl-16-[3-(diaminomethylideneamino)propyl]-9-[(4-hydroxyphenyl)methyl]-2,6,11,14,15,18-hexaoxo-1,5,10,13,17-pentazabicyclo[17.3.0]docos-7-en-3-yl]formamide](/img/structure/B1228024.png)
![1'-Ethyl-2'-spiro[1,2-dihydro-4,1,2-benzoxadiazine-3,3'-indole]one](/img/structure/B1228025.png)
![5-[(3-nitro-2-pyridinyl)thio]-N-prop-2-enyl-1,3,4-thiadiazol-2-amine](/img/structure/B1228027.png)
![3-[3-(Tert-butylamino)-2-hydroxypropoxy]-4-chlorobenzoic acid](/img/structure/B1228028.png)